3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 2,5-dimethylpyrazole and 2-fluorobenzaldehyde.
Reaction: Condensation reaction under acidic conditions to form the intermediate 3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
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Hydrazination
Starting Material: The intermediate from the previous step.
Reaction: Treatment with hydrazine hydrate under reflux conditions to introduce the hydrazino group at the 7-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its biological activity.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds or covalent bonds with active sites, altering the function of the target molecule. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 3-(2-Bromophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 3-(2-Methylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
[3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-5-3-4-6-11(10)15/h3-7,18H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUDXLGYVRRQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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